Anthraquinone-d8

Overview

Description

Anthraquinone-d8 Description

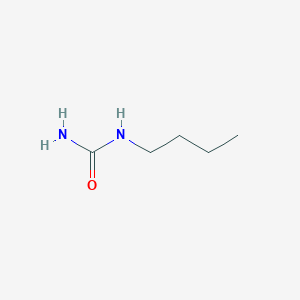

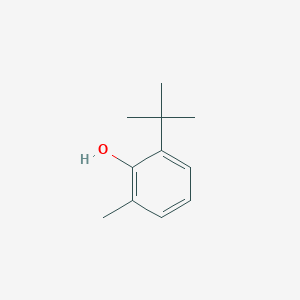

Anthraquinones, including this compound, are a significant class of compounds with a broad spectrum of applications. They are used as colorants and have been utilized for centuries in medical applications such as laxatives, antimicrobial, anti-inflammatory agents, and in the treatment of conditions like constipation, arthritis, multiple sclerosis, and cancer . This compound, specifically, is a deuterated form of anthraquinone, which means that some of the hydrogen atoms in the molecule have been replaced by deuterium, a heavier isotope of hydrogen. This can be useful in various scientific studies, such as tracing the path of anthraquinones in biological systems or studying the molecular vibrations using spectroscopy .

Synthesis Analysis

The synthesis of anthraquinone derivatives is a field of active research, with new compounds being designed for applications in molecular electronics . These compounds are synthesized using cross-coupling procedures and are characterized by their π-conjugated structures with various substituents attached to the anthraquinone core. The synthesis of anthraquinone derivatives is also crucial for the development of new pharmacological tools, as seen in the creation of peptidyl anthraquinones that show potential as antineoplastic drugs .

Molecular Structure Analysis

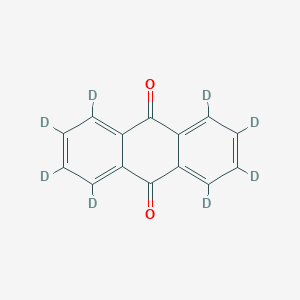

The molecular structure of anthraquinone derivatives has been extensively studied. For instance, the crystal structure of a specific anthraquinone derivative designed for DNA intercalation has been established, providing insights into its potential as a DNA-intercalating agent . Additionally, the polarized infrared spectra of single crystals of 9,10-anthraquinone and its deuterated form, 9,10-anthraquinone-d8, have been measured, allowing for a detailed analysis of the vibrational exciton splittings and the assignment of infrared-active fundamental modes .

Chemical Reactions Analysis

Anthraquinone derivatives exhibit a variety of chemical reactions, particularly redox reactions, which are essential for their biological activity and applications in energy storage. For example, anthraquinone derivatives have been investigated as negative electrolyte candidates for aqueous quinone-bromide redox flow batteries due to their rapid redox kinetics and chemical tunability . The redox properties of peptidyl anthraquinones have also been studied, showing their ability to produce free-radical-damaging species similar to their parent drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthraquinone derivatives are influenced by their molecular structure and substituents. Dialkoxy derivatives of anthraquinone have been synthesized and investigated for their electrochemical, optical, and self-assembling properties, with some showing liquid crystalline phases . The interaction of anthraquinone derivatives with DNA, their binding affinities, and their potential as intercalating agents have been analyzed through experimental and computational methods . Furthermore, the interaction of a catechol-functionalized anthraquinone macrocycle with various metal ions has been studied, demonstrating its potential for ion-pair recognition and chromogenic response .

Scientific Research Applications

Coordination Chemistry and Biological Applications Anthraquinone has diverse applications in coordination chemistry, including self-assembled systems, coordination polymers, and metal-organic frameworks. Its derivatives exhibit significant electronic and redox properties, impacting biological and chemosensing disciplines (Langdon-Jones & Pope, 2014).

Pharmacological Tool Compounds Anthraquinones, including derivatives, are utilized as pharmacological tool compounds for biochemical and pharmacological studies. They serve as lead structures for future drug development, demonstrating biological activities such as antibacterial and anti-inflammatory effects (Malik & Müller, 2016).

Cancer Research and Anticancer Agents Research on anthraquinone-based compounds as anticancer agents is increasing. These compounds inhibit cancer progression by targeting essential cellular proteins. The review discusses recent developments in anthraquinone analogues in cancer therapy (Malik et al., 2021).

Extraction, Analysis, and Biological Properties Anthraquinones are extracted from various plant species and possess properties like antioxidant, anticancer, anti-inflammatory, and others. This review provides insights into different extraction methods and the biological properties of anthraquinones (Duval et al., 2016).

DNA Binding and Antitumor Properties Anthraquinone derivatives, due to their planar tricyclic structure, are studied for their ability to target DNA in cancer therapy. This review focuses on DNA-binding molecules, specifically anthraquinone-based compounds, in anticancer activity through DNA damage mechanisms (Adhikari & Mahar, 2016).

Influence on Immune System and T Lymphocytes Studies on anthraquinones like emodin demonstrate their impact on primary human T lymphocyte proliferation, cytokine production, and calcium mobilization, indicating their potential role in immune regulation (Kuo et al., 2001).

Energy Storage Applications Anthraquinone derivatives are gaining attention for their application in energy storage, demonstrating significant therapeutic potential in various medical fields (Shafiq et al., 2022).

Drug Discovery Targeting Nucleotide-Binding Proteins Anthraquinones are explored as potential P2 receptor antagonists and ectonucleotidase inhibitors, indicating their utility in medicinal chemistry targeting nucleotide-binding proteins (Baqi, 2016).

Mechanism of Action

Target of Action

Anthraquinones, including Anthraquinone-d8, are bioactive natural products found in various plants, fungi, and insects . They are known to interact with multiple targets, including bacterial cell walls and various enzymes involved in cellular metabolism

Mode of Action

Anthraquinones exert their effects through several mechanisms. They can inhibit biofilm formation, disrupt the cell wall, inhibit endotoxins, and block the synthesis of nucleic acids and proteins

Biochemical Pathways

Anthraquinones are synthesized in plants through various biochemical pathways, including the shikimate or chorismate and the polyketide pathway . In the shikimate pathway, anthraquinone with one hydroxylated ring is formed, whereas in the polyketide pathway, the octaketide chain forms hydroxylated anthraquinones

Pharmacokinetics

Anthraquinones are mainly absorbed in the intestines, and the absorption rates of free anthraquinones are faster than those of their conjugated glycosides due to their higher liposolubility . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

Anthraquinones have a multitude of bioactivities and therapeutic applications. They exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects

Action Environment

The action of this compound, like other anthraquinones, can be influenced by various environmental factors. For instance, the biodegradation of anthraquinone dyes can be enhanced by certain bacterial populations . Additionally, the synthesis of anthraquinones in plants depends on various physiological conditions . .

Safety and Hazards

Future Directions

The research endeavors towards new anthraquinone-based compounds, including Anthraquinone-d8, are increasing rapidly in recent years. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . Future research is anticipated to improve the anaerobic degradation process .

Biochemical Analysis

Biochemical Properties

Anthraquinone-d8 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuterioanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVHIXYEVGDQDX-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574038 | |

| Record name | (~2~H_8_)Anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10439-39-1 | |

| Record name | (~2~H_8_)Anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10439-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is deuterated anthraquinone (anthraquinone-d8) used in research instead of regular anthraquinone?

A1: Researchers often utilize deuterated compounds like this compound to study the vibrational properties of molecules. This is because deuterium, a heavier isotope of hydrogen, causes noticeable shifts in vibrational frequencies compared to hydrogen. This difference is evident in the study using polarized infrared spectroscopy on single crystals of both 9,10-anthraquinone and 9,10-anthraquinone-d8. [] These shifts help in assigning vibrational modes and understanding the molecule's vibrational behavior in detail.

Q2: What spectroscopic techniques are particularly useful for studying this compound?

A2: Infrared (IR) spectroscopy is very valuable for studying this compound. Researchers have utilized polarized infrared spectroscopy to analyze the vibrational modes of both 9,10-anthraquinone and 9,10-anthraquinone-d8. [] The deuterium substitution leads to distinct shifts in the IR spectra, aiding in the assignment of vibrational modes. This technique helps elucidate the molecule's structure and vibrational characteristics.

Q3: How is this compound typically synthesized?

A3: A common method for preparing this compound is through isotopic exchange with deuterium sulfate (D2SO4). [] This process involves replacing the hydrogen atoms in anthraquinone with deuterium atoms from D2SO4. This method is efficient in achieving a high deuterium content in the final product.

Q4: Beyond experimental techniques, how else is this compound studied?

A4: Computational chemistry plays a significant role in analyzing this compound. Density functional theory (DFT) studies have been employed to investigate the vibrational spectra and assign fundamental vibrational modes of both 9,10-anthraquinone and its deuterated counterpart. [] These theoretical calculations complement experimental findings and provide a deeper understanding of the molecule's properties and behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

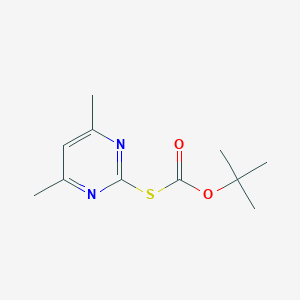

![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)

![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)